1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It is a white to pale yellow solid with a strong, pungent odor. This compound is a member of the sulfonyl chloride family, which are known for their reactivity and use in various chemical reactions .
Preparation Methods
The synthesis of 1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-ethyl-5-iodo-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the careful addition of chlorosulfonic acid to the pyrazole compound, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonyl hydrides.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various biological molecules. This reactivity makes it useful in modifying proteins and other biomolecules, thereby affecting their function and activity .
Comparison with Similar Compounds
1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride compounds such as:
1-Ethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but lacks the iodine atom, which affects its reactivity and applications.
1-Methyl-5-iodo-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group, leading to differences in physical and chemical properties.
The presence of the iodine atom in this compound makes it unique, providing distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C5H6ClIN2O2S |
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Molecular Weight |
320.54 g/mol |
IUPAC Name |
1-ethyl-5-iodopyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClIN2O2S/c1-2-9-5(7)4(3-8-9)12(6,10)11/h3H,2H2,1H3 |
InChI Key |
LPDXJLVMBFUGBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)Cl)I |
Origin of Product |
United States |
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